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Abstract
Vabametkib (also known as ABN401) is a potent and selective, orally administered small-

molecule inhibitor of the c-MET receptor tyrosine kinase. Dysregulation of the c-MET signaling

pathway, primarily through gene amplification or mutation (such as exon 14 skipping), is a

known oncogenic driver in a variety of solid tumors, most notably non-small cell lung cancer

(NSCLC). Vabametkib is currently in clinical development as both a monotherapy and in

combination with other targeted agents for the treatment of MET-dysregulated cancers. This

technical guide provides a comprehensive overview of the preclinical and clinical data for

vabametkib, detailed experimental protocols for key studies, and visualizations of the targeted

signaling pathway and experimental workflows.

Mechanism of Action and Preclinical Pharmacology
Vabametkib is an ATP-competitive inhibitor of c-MET kinase.[1] By binding to the kinase

domain, it blocks the phosphorylation and subsequent activation of c-MET, thereby inhibiting

downstream signaling pathways crucial for tumor cell proliferation, survival, migration, and

invasion.[1]
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The cytotoxic activity of vabametkib was evaluated against a panel of human cancer cell lines

with known MET alterations. The half-maximal inhibitory concentration (IC50) values were

determined using a standard WST cell viability assay.[1] Vabametkib demonstrated potent

growth inhibition in MET-addicted cancer cell lines, with IC50 values in the low nanomolar

range, while having minimal effect on c-MET negative or normal cell lines.[1]

Cell Line Cancer Type MET Alteration IC50 (nM)

SNU5 Gastric Carcinoma Amplification 2

SNU620 Gastric Carcinoma Amplification 43

Hs746T Gastric Carcinoma Amplification 2

MKN45 Gastric Carcinoma Amplification 3

EBC-1 Lung Cancer Amplification 2

H1993 Lung Cancer Amplification 3

SNU638 Gastric Carcinoma Overexpression 3

HFE145 Normal Gastric N/A >10,000

Table 1: In Vitro Cytotoxicity of Vabametkib in Human Cancer Cell Lines. Data sourced from[1].

Inhibition of c-MET Signaling
The effect of vabametkib on the c-MET signaling pathway was confirmed through Western blot

analysis. Treatment of MET-amplified cancer cell lines, such as SNU5, Hs746T, and EBC-1,

with vabametkib led to a dose-dependent decrease in the phosphorylation of c-MET and its

downstream effectors, including AKT and ERK.[2]
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Figure 1: Vabametkib Inhibition of the c-MET Signaling Pathway.
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In Vivo Efficacy in Patient-Derived Xenograft (PDX)
Models
The anti-tumor activity of vabametkib was evaluated in vivo using various MET-amplified

patient-derived xenograft (PDX) models. In a PDX model harboring both EGFR mutations and

high MET amplification, the combination of vabametkib and a third-generation EGFR TKI

demonstrated strong anti-tumor efficacy, achieving a tumor growth inhibition (TGI) of 96.6%.

PDX Model Cancer Type MET Alteration Treatment
Tumor Growth
Inhibition (TGI)
(%)

ST2998 Gastric Cancer Amplification Vabametkib 94.6

ST1926 Gastric Cancer Amplification Vabametkib 92.4

LG0728 Lung Cancer Amplification Vabametkib 78.4

LG1298 Lung Cancer Amplification Vabametkib 83.3

Table 2: In Vivo Efficacy of Vabametkib in PDX Models. Data sourced from[1].

Clinical Development
Vabametkib has undergone Phase 1 and is currently in Phase 2 clinical trials for patients with

advanced solid tumors harboring c-MET dysregulation.

Phase 1 Dose-Escalation Study (NCT04052971)
A Phase 1, first-in-human, dose-escalation study was conducted to evaluate the safety,

tolerability, and recommended Phase 2 dose (RP2D) of vabametkib in patients with advanced

solid tumors.
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Parameter Details

Study Design
Dose-escalation cohort (n=16) and a pilot

expansion cohort (n=8) for NSCLC.[3]

Dose Levels
50, 100, 200, 400, 800, and 1200 mg once daily

(QD).

Primary Objective

Evaluate safety and tolerability, define dose-

limiting toxicity (DLT) and maximum tolerated

dose (MTD).

Key Findings

No DLTs were observed at any dose level, and

the MTD was not reached.[3] Vabametkib was

well-tolerated with a favorable safety profile.[3]

Recommended Phase 2 Dose 800 mg QD.

Table 3: Summary of Phase 1 Dose-Escalation Study for Vabametkib. Data sourced from[3].

Phase 2 Clinical Trial in METex14 NSCLC (NCT05541822)
A Phase 2, open-label, multicenter study is evaluating the efficacy and safety of vabametkib as

a monotherapy in patients with NSCLC harboring MET exon 14 skipping mutations.

Parameter Result

Objective Response Rate (ORR) 54% (overall).[4]

Median Progression-Free Survival (mPFS) 11.6 months (overall).[4]

Grade ≥3 Treatment-Related Adverse Events

(TRAEs)
10%.[4]

Common TRAEs Nausea, vomiting, diarrhea.

Table 4: Key Efficacy and Safety Results from the Phase 2 Trial of Vabametkib in METex14

NSCLC. Data sourced from[4].
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Phase 2 Combination Therapy with Lazertinib
(NCT05541822)
A cohort of the Phase 2 trial is investigating vabametkib in combination with lazertinib, a third-

generation EGFR TKI, for NSCLC patients who have developed resistance to EGFR-targeted

therapies due to c-MET overexpression or amplification.[5][6]

Experimental Protocols
In Vitro Cell Viability Assay (WST Assay)

Cell Culture: MET-addicted cancer cell lines (e.g., SNU5, Hs746T, EBC-1) and a normal

immortalized cell line (HFE145) were cultured in appropriate media supplemented with fetal

bovine serum and antibiotics.

Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed

to adhere overnight.

Drug Treatment: Cells were treated with various concentrations of vabametkib for 72 hours.

[2]

Viability Assessment: After the incubation period, a water-soluble tetrazolium salt (WST)

reagent was added to each well. The absorbance was measured using a microplate reader

to determine the number of viable cells.

Data Analysis: The IC50 values were calculated from the dose-response curves.

Patient-Derived Xenograft (PDX) Model Workflow
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Figure 2: Workflow for a Patient-Derived Xenograft (PDX) Study.
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Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients with MET-

amplified solid tumors.

Implantation: Small fragments of the tumor are subcutaneously implanted into

immunocompromised mice (e.g., NOD/SCID).

Engraftment and Expansion: Once the tumors reach a specified volume, they are harvested

and can be serially passaged into new cohorts of mice for expansion.

Treatment Study: Mice with established tumors are randomized into treatment and control

groups. Vabametkib is administered orally at a predetermined dose and schedule.

Tumor Measurement: Tumor volume is measured regularly using calipers.

Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated by

comparing the change in tumor volume between the treated and control groups.

Conclusion
Vabametkib has demonstrated significant preclinical and clinical activity in MET-amplified solid

tumors. Its high selectivity and potent inhibition of the c-MET signaling pathway, coupled with a

manageable safety profile, position it as a promising therapeutic agent. Ongoing clinical trials,

particularly in combination with other targeted therapies, will further elucidate its role in the

treatment of cancers with MET dysregulation. This technical guide provides a foundational

understanding of vabametkib for professionals in the field of oncology drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://abionbio.com/en/2024/11/08/abions-vabametkib-nsclc-phase-1-csr-receives-safety-confirmation-phase-2-progressing-smoothly/
https://abionbio.com/en/2024/11/08/abions-vabametkib-nsclc-phase-1-csr-receives-safety-confirmation-phase-2-progressing-smoothly/
https://www.koreabiomed.com/news/articleView.html?idxno=24257
https://www.koreabiomed.com/news/articleView.html?idxno=24257
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.TPS8662
https://trial.medpath.com/news/e235102853647728/abion-s-c-met-targeted-anticancer-drug-phase-2-change-approved-by-fda-lazertinib
https://trial.medpath.com/news/e235102853647728/abion-s-c-met-targeted-anticancer-drug-phase-2-change-approved-by-fda-lazertinib
https://www.benchchem.com/product/b8514164#vabametkib-for-met-amplified-solid-tumors
https://www.benchchem.com/product/b8514164#vabametkib-for-met-amplified-solid-tumors
https://www.benchchem.com/product/b8514164#vabametkib-for-met-amplified-solid-tumors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8514164?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8514164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

